molecular formula C22H28Cl2N2O3 B4149741 2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-N-phenylacetamide;hydrochloride

2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-N-phenylacetamide;hydrochloride

Cat. No.: B4149741
M. Wt: 439.4 g/mol
InChI Key: IEPAPQYQSMRYNR-UHFFFAOYSA-N
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Description

2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-N-phenylacetamide;hydrochloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a unique structure that includes a chloro-substituted phenoxy group, a cyclohexylamino group, and a methoxy group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-N-phenylacetamide;hydrochloride typically involves multiple steps, including the formation of the phenoxy group, the introduction of the chloro and methoxy substituents, and the attachment of the cyclohexylamino group. Common synthetic routes may involve:

    Formation of the Phenoxy Group: This can be achieved through nucleophilic aromatic substitution reactions.

    Introduction of Substituents: The chloro and methoxy groups can be introduced via halogenation and methylation reactions, respectively.

    Attachment of the Cyclohexylamino Group: This step may involve reductive amination or other amine coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-N-phenylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-N-phenylacetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-N-phenylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenol
  • N-phenylacetamide derivatives

Uniqueness

What sets 2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-N-phenylacetamide;hydrochloride apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-N-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3.ClH/c1-27-20-13-16(14-24-17-8-4-2-5-9-17)12-19(23)22(20)28-15-21(26)25-18-10-6-3-7-11-18;/h3,6-7,10-13,17,24H,2,4-5,8-9,14-15H2,1H3,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPAPQYQSMRYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CCCCC2)Cl)OCC(=O)NC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-N-phenylacetamide;hydrochloride
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2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-N-phenylacetamide;hydrochloride
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2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-N-phenylacetamide;hydrochloride
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2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-N-phenylacetamide;hydrochloride
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2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-N-phenylacetamide;hydrochloride
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2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]-N-phenylacetamide;hydrochloride

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